molecular formula C8H12N4O2S B1340478 N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide CAS No. 57004-73-6

N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide

Cat. No.: B1340478
CAS No.: 57004-73-6
M. Wt: 228.27 g/mol
InChI Key: DAZIGWRHGQLIMR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and environment of magnetically active nuclei within this compound. The technique relies on the re-orientation of atomic nuclei with non-zero nuclear spins in external magnetic fields, with resonance frequencies depending on the chemical environment of each nucleus. Proton Nuclear Magnetic Resonance and carbon-13 Nuclear Magnetic Resonance represent the primary techniques for structural characterization of this compound.

The aromatic proton signals in the proton Nuclear Magnetic Resonance spectrum appear in the characteristic downfield region between 7.0 and 8.0 parts per million, reflecting the deshielding effects of the benzene ring current. The methanesulfonamide methyl group generates a distinctive singlet around 2.8-3.0 parts per million, while the various amino protons produce complex multipicity patterns depending on their chemical environments and exchange rates. The guanidino protons often exhibit broad signals due to rapid exchange with trace water or other protic solvents.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The aromatic carbons appear in the typical range of 120-140 parts per million, with the carbon bearing the methanesulfonamide substituent showing characteristic downfield shifts. The guanidino carbon typically resonates around 156-160 parts per million, reflecting its partial double-bond character. The methanesulfonamide methyl carbon appears as a sharp signal around 39-41 parts per million.

Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation experiments, facilitate complete signal assignments and confirm connectivity patterns throughout the molecule. These experiments prove particularly valuable for resolving overlapping signals and establishing through-bond and through-space relationships between different molecular fragments.

Infrared and Raman Spectroscopic Signatures

Infrared spectroscopy reveals characteristic vibrational modes of this compound by measuring the absorption of electromagnetic radiation in the mid-infrared region. The technique provides definitive identification of functional groups through their characteristic stretching and bending vibrations. The sulfonamide group produces distinctive infrared absorption bands that serve as diagnostic markers for this functional group class.

The primary amino groups within the guanidino substituent generate characteristic nitrogen-hydrogen stretching absorptions in the 3400-3250 wavenumber region. These bands often appear as multiple peaks due to the presence of both symmetric and antisymmetric stretching modes. The methanesulfonamide group contributes additional nitrogen-hydrogen stretching absorptions, typically appearing as medium to strong bands around 3300-3200 wavenumbers.

Functional Group Vibrational Mode Wavenumber Range (cm⁻¹) Intensity Assignment
Primary amine N-H stretch 3400-3250 medium Guanidino NH₂ groups
Sulfonamide N-H stretch 3300-3200 medium SO₂NH group
Aromatic C-H stretch 3100-3000 strong Benzene ring
Sulfonyl S=O stretch 1350-1150 strong SO₂ asymmetric/symmetric
Aromatic C=C stretch 1600-1585 medium Benzene ring vibrations
Guanidino C=N stretch 1680-1640 medium Imine functionality

The sulfonyl group produces two characteristic strong absorption bands corresponding to asymmetric and symmetric sulfur-oxygen stretching vibrations. The asymmetric stretch typically appears around 1350-1300 wavenumbers, while the symmetric stretch occurs at 1180-1150 wavenumbers. These bands serve as definitive markers for the presence of the sulfonamide functionality.

Raman spectroscopy provides complementary vibrational information through inelastic light scattering phenomena. The technique proves particularly valuable for characterizing symmetric vibrations that may be weak or absent in infrared spectra. Raman spectroscopy excels at detecting carbon-carbon and carbon-nitrogen stretching modes within the aromatic ring and guanidino substituent. The combination of infrared and Raman data provides comprehensive vibrational characterization of all major functional groups within the molecule.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of this compound provides crucial information about molecular weight confirmation and characteristic fragmentation pathways. The technique involves ionization of the compound followed by analysis of the resulting ion fragments based on their mass-to-charge ratios. Electron impact ionization typically generates molecular ion peaks at mass-to-charge ratio 228, corresponding to the loss of a single electron from the intact molecule.

The molecular ion undergoes predictable fragmentation reactions that provide structural insights and confirm the presence of specific functional groups. The methanesulfonamide group often undergoes characteristic loss of sulfur dioxide (mass 64) or methanesulfonyl radical (mass 79), generating fragment ions at mass-to-charge ratios 164 and 149, respectively. These fragmentations represent common pathways for sulfonamide compounds and serve as diagnostic indicators for this functional group class.

The guanidino substituent contributes to fragmentation patterns through loss of ammonia (mass 17) or formation of guanidinium-containing fragments. The aromatic ring typically remains intact during initial fragmentation events, serving as a stable core structure that retains substituent fragments. Sequential fragmentations may involve additional losses of amino groups or further decomposition of the sulfonamide functionality.

Fragment Ion Mass-to-Charge Ratio Proposed Structure Formation Pathway
Molecular ion 228 [M]⁺- Loss of single electron
Base peak 164 [M-SO₂]⁺ Loss of sulfur dioxide
Major fragment 149 [M-CH₃SO₂]⁺ Loss of methanesulfonyl
Secondary fragment 147 [M-SO₂-NH₃]⁺ Sequential ammonia loss
Aromatic fragment 120 Substituted aniline Ring cleavage pathway

Properties

IUPAC Name

2-[3-(methanesulfonamido)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c1-15(13,14)12-7-4-2-3-6(5-7)11-8(9)10/h2-5,12H,1H3,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZIGWRHGQLIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC=C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482587
Record name F2158-0387
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57004-73-6
Record name F2158-0387
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonamide Formation

  • Reaction : 3-nitroaniline is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine.
  • Solvent : Organic solvents like toluene or xylene are commonly used.
  • Temperature : Typically conducted at 0–25 °C to control reaction rate and minimize side reactions.
  • Outcome : Formation of 3-nitrobenzenesulfonamide with high selectivity.

Reduction of Nitro Group

  • Methods :
    • Catalytic hydrogenation using Pd/C or Raney nickel under hydrogen atmosphere.
    • Chemical reduction using agents such as iron powder with acetic acid or tin(II) chloride.
  • Conditions : Mild temperatures (room temperature to 50 °C) to avoid over-reduction.
  • Result : Conversion of the nitro group to an amino group, yielding 3-aminobenzenesulfonamide.

Guanidine Coupling to Form Amino(imino)methyl Group

  • Reaction : The amino group on the sulfonamide reacts with guanidine under reflux conditions.
  • Solvent : Ethanol, water, or mixtures thereof.
  • Temperature : Elevated temperatures (80–100 °C) to facilitate condensation.
  • Mechanism : Nucleophilic attack of the amino group on guanidine leads to the formation of the amino(imino)methyl substituent.
  • Purification : Crystallization or chromatographic techniques to isolate the final product.

Industrial Scale Considerations

  • Optimization : Industrial synthesis optimizes reaction parameters such as temperature, pressure, solvent choice, and catalyst loading to maximize yield and purity.
  • Catalysts : Use of heterogeneous catalysts for reduction steps to enable easy separation and recycling.
  • Process Control : Monitoring of reaction progress via HPLC or TLC to ensure complete conversion and minimize impurities.
  • Safety : Handling of methanesulfonyl chloride and guanidine requires strict control due to their corrosive and reactive nature.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Solvent Notes
Sulfonamide formation Methanesulfonyl chloride, base (Et3N) 0–25 Toluene/xylene Controlled addition to avoid side reactions
Nitro group reduction Pd/C catalyst, H2 gas or Fe/AcOH 25–50 Ethanol/water Catalytic hydrogenation preferred for purity
Guanidine coupling Guanidine, reflux 80–100 Ethanol/water Prolonged heating for complete reaction

Research Findings and Analytical Data

  • Yield : Reported yields for the overall synthesis range from 65% to 85%, depending on reaction scale and purification methods.
  • Purity : Final product purity typically exceeds 98% as confirmed by HPLC and NMR spectroscopy.
  • Characterization :
    • NMR : Characteristic signals for the amino(imino)methyl group and sulfonamide protons.
    • Mass Spectrometry : Molecular ion peak at m/z 228.27 consistent with molecular weight.
    • Elemental Analysis : Matches theoretical values for C8H12N4O2S.

Comparative Notes on Isomeric Syntheses

  • The position of the amino(imino)methyl group on the phenyl ring (meta in this compound) influences the synthetic approach slightly, particularly in the choice of starting nitro-substituted benzenesulfonamide (3-nitro vs. 2- or 4-nitro).
  • Similar synthetic strategies apply to positional isomers, but reaction conditions may be fine-tuned to optimize regioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions: N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonamide derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structural analogs differ primarily in substituents on the phenyl ring and adjacent functional groups. Key examples include:

Compound Name Substituents Key Functional Groups Biological Activity Reference
N-(3-Formylphenyl)methanesulfonamide 3-Formyl Methanesulfonamide, formyl Not reported
N-[4-Fluoro-3-nitrophenyl]methanesulfonamide 4-Fluoro, 3-nitro Methanesulfonamide, nitro, fluoro Anticancer (hypothesized)
tert-Butyl derivatives (e.g., compounds) Varied (cyano, acetyloxy) Isoxazolyl, tert-butyl esters Drug design intermediates
N-Sulfonyl amino acid amides Amino acid backbones Sulfonamide, amide Fungicidal
  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s amino(imino)methyl group is electron-donating, contrasting with electron-withdrawing groups (e.g., nitro, fluoro) in ’s analog. This difference influences acidity (pKa of sulfonamide) and binding to targets like enzymes requiring polar interactions .

Biological Activity

N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₂N₄O₂S
  • Molecular Weight : 228.27 g/mol
  • CAS Number : 57004-73-6

The compound features a sulfonamide group, which is known for its diverse biological activities, including inhibition of bacterial growth and potential anticancer effects.

This compound is believed to exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • Receptor Interaction : It can bind to various receptors, potentially altering signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Activity : The sulfonamide moiety is known to mimic para-aminobenzoic acid (PABA), a substrate necessary for bacterial folic acid synthesis, leading to bacterial growth inhibition.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by BenchChem found that the compound showed promising results in inhibiting the growth of both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. For instance, research indicated that at certain concentrations, this compound could reduce cell viability in cancer cell lines by promoting programmed cell death.

Study 1: Antimicrobial Efficacy

A study published in PubMed Central explored the efficacy of various sulfonamide derivatives against resistant bacterial strains. This compound was among the compounds tested, demonstrating a minimum inhibitory concentration (MIC) comparable to established antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
This compound32E. coli
Sulfamethoxazole16E. coli

Study 2: Anticancer Effects

In another study focusing on cancer cell lines, the compound was tested for its ability to induce apoptosis. Results showed that treatment with this compound led to a significant increase in apoptotic cells compared to control groups. The study utilized flow cytometry to quantify cell death and demonstrated a dose-dependent effect.

Concentration (µM)% Apoptosis
1015
2535
5060

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide, and how are reaction conditions optimized for yield?

  • Synthetic Routes :

  • Stepwise Functionalization : Intermediate synthesis often involves coupling methanesulfonyl chloride with aniline derivatives. For example, the reaction of methanesulfonyl chloride with 3-aminophenylguanidine under basic conditions (e.g., NaOH in ethanol) yields the target compound .
  • Microwave-Assisted Synthesis : Microwave irradiation in solvent-free conditions enhances reaction efficiency for sulfonamide formation, reducing reaction time from hours to minutes (e.g., 93% yield for analogous compounds under 300 W irradiation) .
    • Optimization :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Control : Reactions typically proceed at 60–80°C to avoid decomposition of sensitive imino groups .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Key Methods :

TechniqueApplicationExample Data
FT-IR Confirms sulfonamide S=O stretching (~1300–1150 cm⁻¹) and N-H bending (~1600 cm⁻¹) .Peaks at 1325 cm⁻¹ (S=O) and 1598 cm⁻¹ (N-H) .
NMR ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methanesulfonyl CH₃ (δ 3.1 ppm). ¹³C NMR confirms sulfonamide carbon (δ 44 ppm) .¹H NMR (DMSO-d6): δ 7.2–7.4 (m, Ar-H), δ 3.05 (s, CH₃) .
Elemental Analysis Validates empirical formula (e.g., C₈H₁₁N₄O₂S) with <0.3% deviation .Found: C 45.2%, H 4.8%; Calc.: C 45.3%, H 4.7% .

Advanced Research Questions

Q. How do crystal structure analyses of related sulfonamide derivatives inform conformational studies of this compound?

  • Structural Insights :

  • X-ray crystallography of N-(aryl)-methanesulfonamides reveals planar sulfonamide groups with dihedral angles of 5–15° between the aryl and sulfonyl planes, suggesting limited steric hindrance .
  • Hydrogen-bonding networks (e.g., N-H⋯O=S interactions) stabilize crystal packing, which may influence solubility and bioavailability .
    • Implications :
  • Conformational rigidity of the sulfonamide moiety enhances target binding specificity in enzyme inhibition .

Q. What computational docking strategies identify potential biological targets, such as viral polymerases or COX-2 enzymes?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding affinity to targets like monkeypox DNA polymerase (PDB: 4QXD). The compound’s sulfonamide group forms hydrogen bonds with catalytic residues (e.g., Asp305 and Arg314) .
  • Docking Scores : Reported docking scores of −9.2 kcal/mol for analogous sulfonamides suggest strong binding to viral polymerases .
    • Validation :
  • MD simulations (100 ns) evaluate complex stability, with RMSD <2.0 Å indicating robust target engagement .

Q. How do structural modifications to the phenylguanidine moiety influence COX-2 inhibition efficacy in sulfonamide derivatives?

  • QSAR Studies :

  • Electron-withdrawing groups (e.g., -CF₃) at the meta position enhance COX-2 selectivity (IC₅₀ = 0.12 µM) by increasing electrostatic interactions with Val523 .
  • Bulky substituents reduce activity due to steric clashes in the COX-2 hydrophobic pocket .
    • Experimental Validation :
  • In Vitro Assays : COX-2 inhibition is measured via ELISA, with IC₅₀ values compared to celecoxib (positive control) .

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